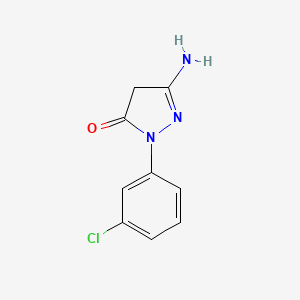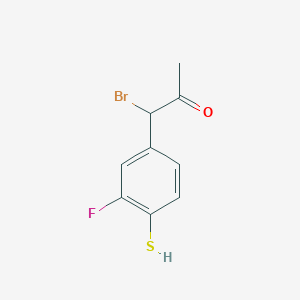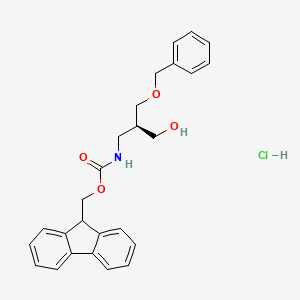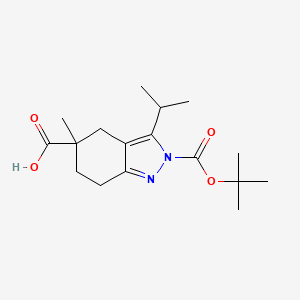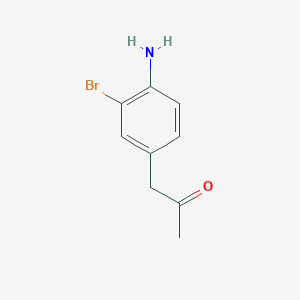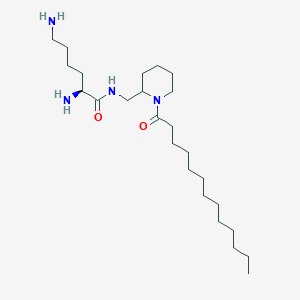
(2S)-2,6-Diamino-N-((1-tridecanoylpiperidin-2-yl)methyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NPC-15437 involves multiple steps, starting with the preparation of the piperidine derivative, followed by the coupling with a hexanamide derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient or slightly elevated levels .
Industrial Production Methods
Industrial production of NPC-15437 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually supplied as a powder and stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
NPC-15437 primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NPC-15437 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from the reactions of NPC-15437 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Wissenschaftliche Forschungsanwendungen
NPC-15437 is extensively used in scientific research due to its ability to inhibit protein kinase C. This makes it a valuable tool for studying the role of protein kinase C in cellular signaling pathways. It has applications in various fields, including:
Chemistry: Used to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
NPC-15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, preventing its activation by phorbol esters and phosphatidylserine. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: Another inhibitor of protein kinase C, but with different binding properties.
D-sphingosine: Inhibits protein kinase C by interacting with the catalytic domain.
Ro 32-0432: A selective inhibitor of protein kinase C with a different mechanism of action.
Chelerythrine: Inhibits protein kinase C by binding to the regulatory domain.
Rottlerin: Selectively inhibits novel protein kinase C isoforms.
Uniqueness of NPC-15437
NPC-15437 is unique due to its high selectivity for the regulatory domain of protein kinase C. This specificity allows for more precise studies of protein kinase C-mediated signaling pathways, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C25H50N4O2 |
|---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31)/t22?,23-/m0/s1 |
InChI-Schlüssel |
HXQRGYNEDCHJPJ-WCSIJFPASA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


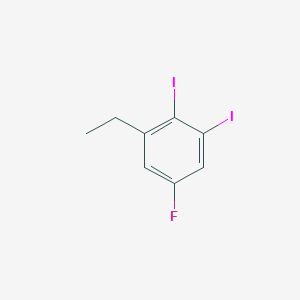
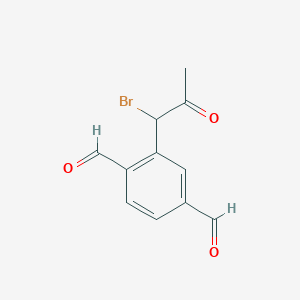

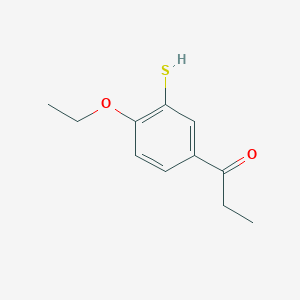
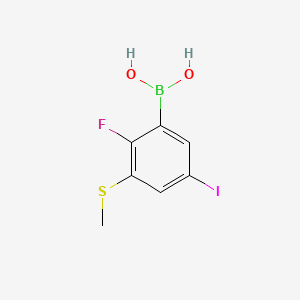
![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)

![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)

